physical and chemical properties of 4-Hydroxy-3,5-dinitrobenzenesulphonic acid
physical and chemical properties of 4-Hydroxy-3,5-dinitrobenzenesulphonic acid
Technical Guide: 4-Hydroxy-3,5-dinitrobenzenesulphonic Acid
Executive Summary 4-Hydroxy-3,5-dinitrobenzenesulphonic acid (CAS 67329-16-2) is a highly specialized aromatic compound integrating the reactivity of phenols, the electrophilic nature of nitro groups, and the water-solubilizing power of sulfonic acids. Often encountered as an intermediate in the synthesis of azo dyes or as a degradation product in environmental remediation studies, this compound serves as a critical model for understanding the stability of polynitro-aromatics. This guide provides a comprehensive analysis of its physicochemical properties, synthesis pathways, and handling protocols, designed for researchers in organic synthesis and environmental chemistry.
Chemical Identity & Structural Analysis
The molecule is a derivative of benzenesulphonic acid, characterized by a hydroxyl group at the para position (C4) and two nitro groups at the meta positions (C3, C5) relative to the sulfonate.
| Property | Data |
| IUPAC Name | 4-Hydroxy-3,5-dinitrobenzenesulphonic acid |
| Common Synonyms | 2,6-Dinitrophenol-4-sulfonic acid; 4-Sulfonic acid of 2,6-dinitrophenol |
| CAS Number | 67329-16-2 |
| Molecular Formula | C₆H₄N₂O₈S |
| Molecular Weight | 264.17 g/mol |
| SMILES | OC1=C(C=C(C=C1=O)S(O)(=O)=O)=O |
Structural Insight (Electronic Effects):
-
Acidity Amplification: The compound exhibits dual acidity. The sulfonic acid group (-SO₃H) is a strong acid (pKa < 0). The phenolic hydroxyl group, typically weak (pKa ~10), is dramatically acidified by the two ortho-nitro groups. Through inductive (-I) and resonance (-R) withdrawal, the nitro groups stabilize the phenoxide anion, lowering the phenolic pKa to approximately 3–4 (comparable to 2,4-dinitrophenol).
-
Water Solubility: Unlike picric acid (2,4,6-trinitrophenol), which has limited water solubility, the sulfonate group renders this compound highly soluble in aqueous media, facilitating its use in homogeneous aqueous phase reactions.
Physical Properties
Note: Free acid data is often extrapolated from its salts due to the hygroscopic nature of the sulfonic acid group.
| Parameter | Value / Description | Notes |
| Appearance | Yellow to yellow-brown crystalline powder | Color arises from the nitro-aromatic chromophore (n→π* transitions). |
| Solubility | High in Water; Moderate in Ethanol | The ionic sulfonate group dominates the solubility profile. |
| Melting Point | Decomposes > 250°C (Salt forms) | Free acid is often an oil or low-melting hygroscopic solid. |
| UV-Vis Absorption | λmax ~ 210 nm, ~360 nm | Distinct absorption bands used for HPLC detection. |
| pKa (Estimated) | pKa₁ < 0 (SO₃H); pKa₂ ~ 3.5 (OH) | Strong electrolyte behavior in solution. |
Chemical Reactivity & Synthesis
Synthesis Pathway
The most robust synthetic route involves the nitration of p-phenolsulphonic acid. Direct sulfonation of 2,6-dinitrophenol is difficult due to the deactivating nature of the nitro groups.
Protocol Logic:
-
Sulfonation: Phenol is first sulfonated to protect the para position and direct incoming electrophiles to the ortho positions.
-
Nitration: Controlled nitration introduces nitro groups at C3 and C5.
-
Critical Control: Temperature must be kept low (< 20°C) to prevent desulfonation , which would lead to the formation of Picric Acid (2,4,6-trinitrophenol), a potent explosive.
Figure 1: Synthetic pathway emphasizing temperature control to avoid Picric Acid formation.
Degradation & Reactivity
In environmental contexts (e.g., Fenton oxidation of azo dyes like Acid Brown 348), this compound appears as a stable intermediate. However, under aggressive oxidation, it degrades further.
-
Desulfonation: Hydrolysis in boiling dilute mineral acids removes the sulfonate group, yielding 2,6-dinitrophenol.
-
Oxidation: Strong oxidants (e.g.,[1] •OH radicals) attack the ring, eventually breaking it down into small aliphatic acids or benzoquinones.
Experimental Protocols
Protocol A: Identification via HPLC-MS
Use this protocol to verify the presence of the compound in reaction mixtures.
-
Column: C18 Reverse Phase (e.g., Shim-pack XR-ODS, 50 mm × 3 mm).
-
Mobile Phase:
-
Solvent A: Water + 0.05% Trifluoroacetic acid (TFA).[2]
-
Solvent B: Acetonitrile.
-
-
Gradient: 0–100% B over 10 minutes.
-
Detection:
-
UV: 210 nm and 254 nm.
-
MS (ESI-): Monitor m/z 263 (M-H)⁻. The molecular ion is stable and characteristic.
-
Protocol B: Handling & Storage
-
Storage: Store in a desiccator. The sulfonic acid is hygroscopic and will absorb atmospheric moisture, turning into a sticky "tar" that is difficult to handle.
-
Safety: While the sulfonic acid group adds stability compared to Picric Acid, dry polynitro compounds are inherently energetic . Never scrape dry material from glass threads. Dissolve in water before disposal.[1]
Applications
-
Dye Synthesis: Acts as a coupling component or intermediate for "Acid" class dyes (e.g., Acid Brown series) used on leather and wool.
-
Surfactant Chemistry: The sulfonate head group provides high water solubility, while the nitro-substituted ring offers unique pi-stacking interactions for specialized surfactant formulations.
-
Environmental Marker: Its detection in wastewater indicates the incomplete breakdown of nitro-azo dyes.
References
-
Matrix Fine Chemicals. (n.d.). 4-Hydroxy-3,5-dinitrobenzene-1-sulfonic acid | CAS 67329-16-2.[3][4] Retrieved from
-
PubChem. (n.d.). 4-Hydroxy-3,5-dinitrobenzoic acid (Structural Analog Data). National Library of Medicine. Retrieved from
-
Asian Journal of Chemistry. (2011). Ultrasound-Promoted Degradation of Acid Brown 348 by Fenton-Like Processes. (Discusses identification of the title compound as a degradation product, m/z 264). Retrieved from
-
ChemicalBook. (2025). 2,4-Dinitrobenzenesulfonic acid and related nitro-sulfonic acids. Retrieved from
